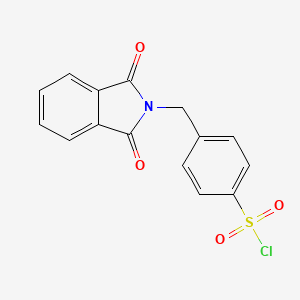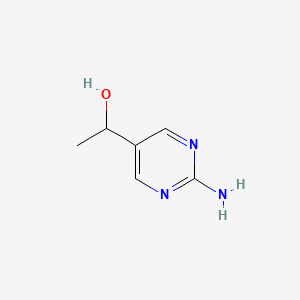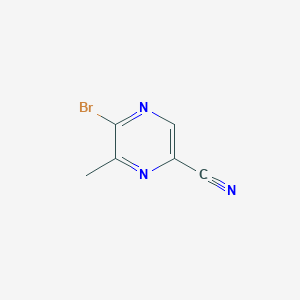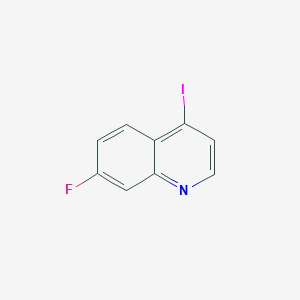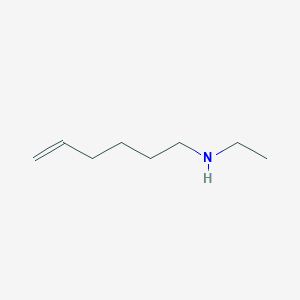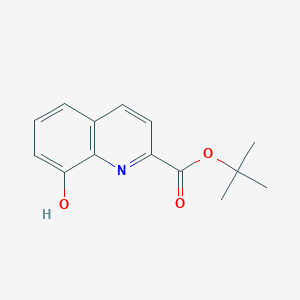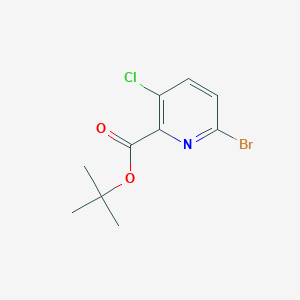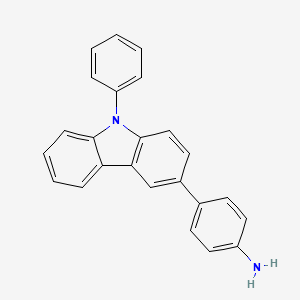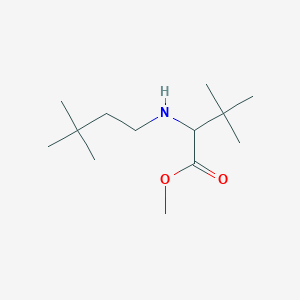
Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a methyl ester group and a bulky tert-butyl group. The presence of these groups imparts specific chemical properties and reactivity patterns to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The synthetic route can be summarized as follows:
Starting Material: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Hydrolysis: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoic acid and methanol
Reduction: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The ester group may undergo hydrolysis in biological systems, releasing the active carboxylic acid derivative, which can then interact with its target .
Comparación Con Compuestos Similares
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-(tert-butylamino)-3,3-dimethylbutanoate: Similar structure but with a tert-butyl group instead of a 3,3-dimethylbutyl group.
Ethyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2S)-2-(3,3-dimethylbutylamino)-3-methylbutanoate: Similar structure but with a different substitution pattern on the butanoate chain.
The uniqueness of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H27NO2 |
|---|---|
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
methyl 2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C13H27NO2/c1-12(2,3)8-9-14-10(11(15)16-7)13(4,5)6/h10,14H,8-9H2,1-7H3 |
Clave InChI |
MMVQMDJXKBGDGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCNC(C(=O)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



